molecular formula C7H16N2O2S B13627966 n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

Cat. No.: B13627966
M. Wt: 192.28 g/mol
InChI Key: LNIPEKCJLFGELU-UHFFFAOYSA-N
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Description

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide: is a chemical compound with the molecular formula C7H16N2O2S This compound is characterized by the presence of an aminocyclobutyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)ethanesulfonamide typically involves the reaction of 3-aminocyclobutylmethanol with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: n-((3-Aminocyclobutyl)methyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-((3-Aminocyclobutyl)methyl)ethanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of n-((3-Aminocyclobutyl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfonamide moiety can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methanesulfonamide: A simpler sulfonamide compound with similar chemical properties.

    Ethanesulfonamide: Another sulfonamide compound with a different alkyl group.

    Cyclobutylamine: A compound with a similar aminocyclobutyl group but lacking the sulfonamide moiety.

Uniqueness: n-((3-Aminocyclobutyl)methyl)ethanesulfonamide is unique due to the combination of the aminocyclobutyl group and the sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a versatile building block in research and industry.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]ethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-6-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3

InChI Key

LNIPEKCJLFGELU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1CC(C1)N

Origin of Product

United States

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